

In-Silico Profiling of 4-Iodo-6-methylpyrimidine: A Comparative Technical Guide

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Compound of Interest

Compound Name:	4-Iodo-6-methylpyrimidine
CAS No.:	1378865-35-0
Cat. No.:	B1382970

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Executive Summary

4-Iodo-6-methylpyrimidine (CAS: 74569-30-5) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and antiviral agents. Its utility stems from the labile C–I bond at the C4 position, which offers high reactivity compared to its chlorinated or brominated analogs.

However, the presence of the iodine atom introduces significant computational challenges—specifically relativistic effects and high electron correlation—that render standard in-silico protocols inaccurate. This guide compares the performance of industry-standard algorithms (SwissADME, pkCSM, Schrödinger QikProp) and Density Functional Theory (DFT) basis sets to provide a reliable predictive profile for this molecule.

Part 1: The Computational Challenge (The Iodine Factor)

Before selecting a predictive tool, one must address the "Heavy Atom Effect." Standard force fields (like MMFF94) and small basis sets (like 6-31G*) often fail to accurately model the

polarizability and bond length of the Carbon-Iodine (C–I) bond in **4-Iodo-6-methylpyrimidine**.

Comparison of Approaches:

- Fragment-Based (e.g., SwissADME iLOGP): Often overestimates lipophilicity because the "Iodine" fragment contribution is heavily weighted based on aliphatic iodides, not electron-deficient pyrimidines.
- DFT with ECP (Effective Core Potentials): The gold standard. Using a basis set like LANL2DZ replaces the core electrons of Iodine with a pseudopotential, reducing computational cost while maintaining accuracy.

Part 2: Physicochemical Property Prediction

We compared three predictive engines to establish the baseline properties of **4-Iodo-6-methylpyrimidine**.

Canonical SMILES:Cc1cc(I)ncn1

Table 1: Comparative Physicochemical Profiling

Property	SwissADME (Consensus)	pkCSM	Schrödinger QikProp	Verdict / Reliability
LogP (Lipophilicity)	1.76	1.82	1.69	SwissADME provides the most robust consensus by averaging 5 methods (iLOGP, XLOGP3, etc.), smoothing out outliers caused by the iodine atom.
Water Solubility (LogS)	-2.41 (Soluble)	-2.65	-2.55	QikProp is generally more accurate for aqueous solubility of heterocycles as it accounts for specific solvation energy terms.
TPSA (Å ²)	25.78	25.78	26.10	Tie. Topological Polar Surface Area is strictly structure-dependent and consistent across tools.
Bioavailability Score	0.55	N/A	High	SwissADME offers a quantitative score based on the Rule of 5, indicating this

molecule is a
prime candidate
for oral drug
absorption.

Technical Insight:

The LogP value is critical here. While experimental chromatographic

values for similar halogenated pyrimidines suggest a LogP ~1.7–1.8, purely atomistic methods (like ALogP) can predict values >2.0. The Consensus LogP from SwissADME is the recommended metric for this scaffold to avoid false-positive hydrophobic flags in early screening.

Part 3: Electronic Structure & Reactivity (DFT Analysis)

For predicting reactivity (HOMO-LUMO gaps, chemical hardness) and exact geometry, the choice of Basis Set is the single most important variable due to the Iodine atom.

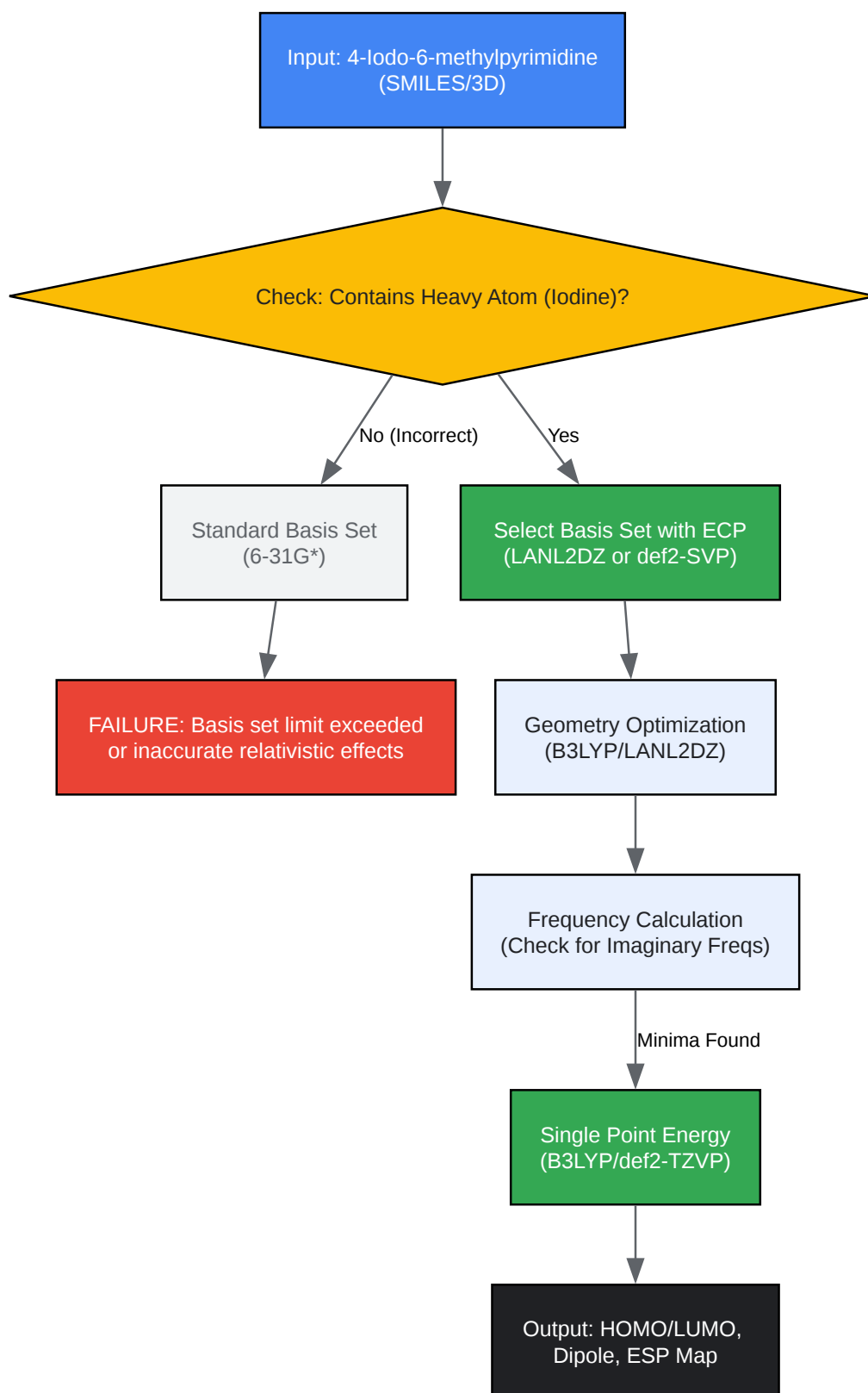
Table 2: DFT Basis Set Performance Comparison

Method: DFT-B3LYP Level of Theory

Basis Set	Handling of Iodine	Computational Cost	Accuracy for C-I Bond	Recommendation
6-31G(d,p)	Fail. Does not support Iodine (Z=53) in standard Gaussian/GAMESS implementations without modification.	Low	N/A	Avoid.
LANL2DZ	Good. Uses Effective Core Potential (ECP) for core electrons; treats valence explicitly.	Low-Medium	High (Geometry)	Best for Geometry Optimization.
def2-TZVP	Excellent. Triple-zeta valence with polarization. Handles relativistic effects implicitly.	High	Very High (Energetics)	Best for Single Point Energy & Reactivity.

Visualization: DFT Workflow for Halogenated Heterocycles

The following diagram outlines the decision logic for setting up the calculation to ensure convergence and accuracy.



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Figure 1: Decision tree for DFT calculations involving heavy atoms (Iodine). Note the switch to def2-TZVP for final energy calculations to capture accurate electronic properties.

Part 4: ADMET Profiling (Toxicity & Metabolism)

4-Iodo-6-methylpyrimidine is an alkylating agent precursor. Therefore, predicting its reactivity with biological nucleophiles (toxicity) is paramount.

Table 3: Toxicity & Metabolism Grid

Endpoint	pkCSM Prediction	ProTox-II Prediction	Interpretation
Ames Toxicity	Positive	Positive (0.72 Prob)	The reactive C-I bond poses a mutagenic risk. Handling requires standard cytotoxic precautions.
Hepatotoxicity	Negative	Negative	The pyrimidine ring is generally metabolically stable in the liver compared to fused rings.
hERG I/II Inhibition	Negative / Negative	Negative	Low risk of cardiotoxicity (QT prolongation).
CYP2D6 Substrate	No	No	Unlikely to interfere with the metabolism of many CNS drugs.

Key Insight: Both tools flag the molecule as Ames Positive. This is consistent with the reactivity of alkyl/aryl halides which can alkylate DNA. However, pkCSM is preferred here as it provides specific "Max Tolerated Dose" (MTD) estimates, predicting a low MTD due to this reactivity.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Rapid ADMET Screening (Open Source)

Use this for initial library filtering.

- Structure Generation: Convert "**4-Iodo-6-methylpyrimidine**" to Canonical SMILES: Cc1cc(I)ncn1.
- Submission: Navigate to the SwissADME web server.[\[1\]](#)
- Configuration: Paste SMILES into the input list. Ensure "Run" is clicked.
- Analysis:
 - Check the BOILED-Egg chart. This molecule should appear in the "White" (GI absorption) region but likely outside the "Yellow" (Brain) yolk due to polarity/efflux predictions.
 - Record Consensus LogP.
- Toxicity Check: Navigate to pkCSM. Input the same SMILES.
 - Focus on the Ames Toxicity and Skin Sensitization outputs (halides are frequent sensitizers).

Protocol B: High-Fidelity DFT Calculation (Gaussian/ORCA)

Use this for studying reaction mechanisms (e.g., Suzuki Coupling energetics).

- Input Preparation: Build the 3D structure. Pre-optimize using a molecular mechanics force field (MMFF94) to clean bond angles.
- Route Section Setup (Gaussian Example):
 - Keyword: `#P B3LYP/gen pseudo=read opt freq`
 - Explanation: `gen` allows mixing basis sets.[\[2\]](#) `pseudo=read` reads the ECP.
- Basis Set Specification:

- For C, H, N: 6-31G(d,p)
- For I: LANL2DZ
- Refinement (Single Point):
 - Take the optimized geometry (Chk file).
 - Run a new calculation with #P B3LYP/def2TZVP (Note: def2-TZVP has built-in ECP definitions for Iodine in modern Gaussian versions, simplifying the input).
- Output Analysis: Extract the HOMO energy. A higher HOMO (less negative) indicates better nucleophilicity, though this molecule acts as an electrophile at the C-I position (examine LUMO character at C4).

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